molecular formula C21H20FNO4S B3932274 3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3932274
M. Wt: 401.5 g/mol
InChI Key: OBLPQMWQWGIONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and diethyl ester groups. Dihydropyridines are known for their significant roles in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as acetic acid or ammonium acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives

    Reduction: Formation of tetrahydropyridine derivatives

    Substitution: Electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines)

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential as a calcium channel blocker

    Medicine: Investigated for its antihypertensive and antianginal properties

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker

    Amlodipine: A long-acting dihydropyridine calcium channel blocker

    Nicardipine: Used for the treatment of high blood pressure and angina

Uniqueness

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the fluorophenyl and thiophene groups, which impart distinct electronic properties and potential for use in organic electronics. Its specific substitution pattern also influences its pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

diethyl 1-(4-fluorophenyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S/c1-3-26-20(24)16-12-23(15-9-7-14(22)8-10-15)13-17(21(25)27-4-2)19(16)18-6-5-11-28-18/h5-13,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLPQMWQWGIONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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